TAO 激酶抑制剂 1

科学研究应用

TAO 激酶抑制剂 1 具有多种科学研究应用,包括:

作用机制

TAO 激酶抑制剂 1 通过选择性抑制 TAOK1 和 TAOK2 的活性发挥作用。这些激酶参与各种细胞过程,包括:

生化分析

Biochemical Properties

TAO Kinase inhibitor 1 is an ATP-competitive inhibitor with high selectivity for TAOK1 and TAOK2, exhibiting IC50 values of 11 nM and 15 nM, respectively . This compound interacts with the active sites of these kinases, preventing ATP binding and subsequent phosphorylation of downstream targets. The inhibition of TAOKs by TAO Kinase inhibitor 1 affects various signaling pathways, including the p38 MAPK and SAPK/JNK cascades, which are involved in stress responses and apoptosis . Additionally, TAO Kinase inhibitor 1 has been shown to reduce tau phosphorylation at pathological sites, highlighting its potential in neurodegenerative disease research .

Cellular Effects

TAO Kinase inhibitor 1 influences several cellular processes by modulating TAOK activity. In various cell types, including neurons and cancer cells, this compound has been observed to delay mitosis and induce mitotic cell death . By inhibiting TAOKs, TAO Kinase inhibitor 1 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound affects cell signaling pathways, such as the Hippo pathway, which regulates cell proliferation and apoptosis . The impact of TAO Kinase inhibitor 1 on gene expression and cellular metabolism is also significant, as it alters the expression of genes involved in these processes.

Molecular Mechanism

The molecular mechanism of TAO Kinase inhibitor 1 involves its binding to the ATP-binding sites of TAOK1 and TAOK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, disrupting various signaling pathways. For instance, the inhibition of TAOKs by TAO Kinase inhibitor 1 affects the p38 MAPK and SAPK/JNK pathways, leading to altered cellular responses to stress and apoptosis . Additionally, TAO Kinase inhibitor 1 reduces tau phosphorylation at specific sites, which is crucial in the context of neurodegenerative diseases . This compound’s ability to modulate these pathways underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TAO Kinase inhibitor 1 have been studied over various time frames. The compound has shown stability and sustained activity in vitro, maintaining its inhibitory effects on TAOKs over extended periods . Long-term studies have demonstrated that TAO Kinase inhibitor 1 can effectively reduce tau phosphorylation and mitigate neurodegenerative processes in cell models

Dosage Effects in Animal Models

Studies in animal models have explored the dosage effects of TAO Kinase inhibitor 1, revealing a dose-dependent response. At lower doses, the compound effectively inhibits TAOK activity without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and off-target interactions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects. The threshold effects observed in these studies provide valuable insights into the safe and effective use of TAO Kinase inhibitor 1 in preclinical research.

Metabolic Pathways

TAO Kinase inhibitor 1 is involved in various metabolic pathways, primarily through its interaction with TAOKs. By inhibiting these kinases, the compound affects the phosphorylation state of multiple substrates, altering metabolic flux and metabolite levels The impact on metabolic pathways is particularly relevant in the context of diseases such as cancer and neurodegeneration, where dysregulated metabolism plays a crucial role

Transport and Distribution

The transport and distribution of TAO Kinase inhibitor 1 within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, TAO Kinase inhibitor 1 accumulates in specific compartments, where it exerts its inhibitory effects on TAOKs. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

TAO Kinase inhibitor 1 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it interacts with TAOKs and other biomolecules . Post-translational modifications and targeting signals play a role in directing TAO Kinase inhibitor 1 to these compartments, ensuring its effective inhibition of TAOK activity. The subcellular localization of this compound is a key factor in its ability to modulate cellular processes and signaling pathways.

准备方法

TAO 激酶抑制剂 1 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团以增强其抑制活性。合成路线通常包括:

核心结构的形成: 此步骤包括构建基本分子框架。

官能团修饰: 引入特定的基团以提高选择性和效力。

纯化和表征: 最终化合物使用色谱技术纯化,并使用光谱方法表征

This compound 的工业生产方法没有被广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。

化学反应分析

TAO 激酶抑制剂 1 会发生各种化学反应,包括:

氧化和还原: 这些反应可以改变抑制剂上的官能团,可能改变其活性。

取代反应: 这些反应涉及取代分子内的特定原子或基团,可用于创建具有不同性质的类似物。

这些反应中常用的试剂和条件包括氧化剂、还原剂和特定的催化剂,以促进所需的转化。这些反应产生的主要产物取决于所使用的特定条件和试剂。

相似化合物的比较

TAO 激酶抑制剂 1 在对 TAOK1 和 TAOK2 的选择性和效力方面是独一无二的。类似的化合物包括:

鬼臼毒素: 一种广谱激酶抑制剂,也靶向 TAOKs,但缺乏选择性.

NVP-TAE684: 另一种对 TAOKs 有活性的激酶抑制剂,但具有不同的选择性特征.

AST-487: 靶向多种激酶,包括 TAOKs,但与 this compound 相比选择性较低.

This compound 因其高度选择性和效力而脱颖而出,使其成为研究 TAOK 相关通路和开发靶向疗法的宝贵工具。

生物活性

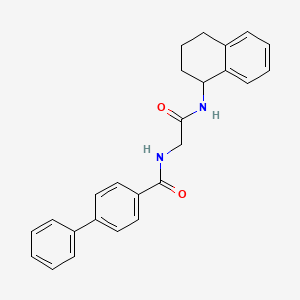

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological potential.

- Molecular Formula : C25H24N2O3

- Molar Mass : 400.47 g/mol

- CAS Number : 850467-77-5

| Property | Value |

|---|---|

| Molecular Formula | C25H24N2O3 |

| Molar Mass | 400.47 g/mol |

| CAS Number | 850467-77-5 |

The compound exhibits its biological activity primarily through interaction with specific molecular targets. Research indicates that it may inhibit certain receptors involved in inflammatory responses, potentially modulating pathways associated with diseases such as cancer and autoimmune disorders.

Key Mechanisms:

- Inhibition of Toll-like Receptors (TLRs) : The compound has shown inhibitory activity on TLR4, which plays a crucial role in the innate immune response. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-1β, thus mitigating inflammatory responses .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This is achieved through the activation of caspases and modulation of cell cycle regulators .

In Vitro Studies

Various in vitro assays have been conducted to evaluate the biological activity of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated a significant reduction in cell viability at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

In Vivo Studies

Animal models have been utilized to further investigate the efficacy and safety profile of the compound. In a study involving mice with induced tumors, administration of the compound resulted in a notable decrease in tumor size compared to controls.

Case Studies

One notable case study involved a patient with advanced neuroendocrine tumors who received treatment with a compound similar to N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide. The patient exhibited significant tumor regression after several cycles of treatment alongside standard therapies .

属性

IUPAC Name |

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXOAJVNFOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。